Targocil

Vue d'ensemble

Description

Targocil est un inhibiteur bactériostatique qui cible la biosynthèse de l’acide teichoïque de paroi, un composant crucial de la paroi cellulaire des bactéries Gram-positives. Il est particulièrement efficace contre Staphylococcus aureus sensible à la méthicilline et Staphylococcus aureus résistant à la méthicilline, avec une concentration inhibitrice minimale de 2 microgrammes par millilitre pour les deux souches .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de Targocil implique plusieurs étapes, commençant par la préparation de la partie quinoléine, qui est ensuite fonctionnalisée avec divers substituants. Les étapes clés incluent :

Formation du Noyau Quinoléine : Ceci est généralement réalisé par une synthèse de Skraup, impliquant la condensation de l’aniline avec du glycérol en présence d’acide sulfurique et d’un agent oxydant.

Fonctionnalisation : Le noyau quinoléine est ensuite fonctionnalisé avec des substituants méthoxy et chloro par des réactions de substitution aromatique électrophile.

Assemblage Final : La quinoléine fonctionnalisée est couplée à un dérivé du benzène pour former la structure finale de this compound.

Méthodes de Production Industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Le processus implique :

Réactions par Lots : Réalisées dans de grands réacteurs avec un contrôle précis de la température, de la pression et du temps de réaction.

Purification : Le produit brut est purifié à l’aide de techniques telles que la recristallisation et la chromatographie pour obtenir des niveaux de pureté élevés.

Analyse Des Réactions Chimiques

Types de Réactions : Targocil subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés quinoléine N-oxyde.

Réduction : La réduction de this compound peut produire des dérivés dihydroquinoléine.

Substitution : Les réactions de substitution électrophile et nucléophile peuvent modifier les groupes fonctionnels sur les cycles quinoléine et benzène.

Réactifs et Conditions Courants :

Oxydation : Peroxyde d’hydrogène ou peracides en présence d’un catalyseur.

Réduction : Gaz hydrogène avec un catalyseur au palladium ou borohydrure de sodium.

Substitution : Agents halogénants pour la substitution électrophile et nucléophiles comme les amines pour la substitution nucléophile.

Principaux Produits :

Produits d’Oxydation : N-oxydes de quinoléine.

Produits de Réduction : Dihydroquinoléines.

Produits de Substitution : Divers dérivés substitués de quinoléine et de benzène.

4. Applications de la Recherche Scientifique

This compound a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier la biosynthèse de l’acide teichoïque de paroi et son rôle dans l’intégrité de la paroi cellulaire bactérienne.

Biologie : Employé dans la recherche sur les mécanismes de résistance bactérienne, en particulier dans Staphylococcus aureus résistant à la méthicilline.

Médecine : En cours d’investigation pour son potentiel en tant qu’agent antibactérien contre les souches bactériennes résistantes.

Industrie : Utilisé dans le développement de nouveaux revêtements et matériaux antibactériens.

Applications De Recherche Scientifique

In Vitro Studies

Numerous studies have demonstrated Targocil's potent antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for this compound against several S. aureus isolates have been reported as low as 1 µg/mL .

Table 1: Antibacterial Activity of this compound Against Staphylococcus aureus

| Strain | MIC (µg/mL) |

|---|---|

| Newman | 1 |

| MW2 | 1 |

| MG2375 | 1 |

| MG2389 | 1 |

| MRSA (various) | 2 |

In addition to its effectiveness against S. aureus, this compound has shown promise in combating other pathogens. For instance, it has been investigated for its effects on Bacillus anthracis, revealing that this compound induces envelope damage and activates stress response pathways .

Potential Therapeutic Uses

This compound's unique mechanism makes it a candidate for developing new antibacterial therapies. Its ability to inhibit WTA biosynthesis suggests potential applications in treating infections caused by resistant bacterial strains. Research indicates that this compound could be particularly effective in treating ocular infections, such as bacterial keratitis, where it has demonstrated significant activity against both methicillin-susceptible and methicillin-resistant isolates .

Case Study: Efficacy in Ocular Infections

A study involving S. aureus isolates from suspected cases of keratitis showed that this compound effectively reduced viable bacteria within corneal epithelial cells, outperforming traditional antibiotics like vancomycin . The study highlighted the compound's ability to penetrate epithelial barriers and exert its antibacterial effects intracellularly.

Research Applications

This compound is not only valuable in therapeutic contexts but also serves as a critical tool in scientific research. It is utilized to study:

- Bacterial Resistance Mechanisms : By observing how bacteria adapt to this compound treatment, researchers can gain insights into resistance mechanisms and develop strategies to counteract them.

- Cell Wall Biosynthesis : this compound's specific targeting of WTA biosynthesis allows researchers to explore fundamental aspects of bacterial cell wall structure and function.

- Drug Development : As a reference compound, this compound is instrumental in screening new inhibitors that could lead to the discovery of novel antibacterial agents .

Mécanisme D'action

Targocil exerce ses effets en inhibant la voie de biosynthèse de l’acide teichoïque de paroi. Il cible spécifiquement la sous-unité TarG de la translocase de l’acide teichoïque de paroi, empêchant la translocation des précurseurs de l’acide teichoïque de paroi à travers la membrane bactérienne . Cette inhibition perturbe l’intégrité de la paroi cellulaire, conduisant à l’inhibition de la croissance bactérienne et à la mort cellulaire.

Composés Similaires :

1835F03 : Un précurseur de this compound avec une activité antibactérienne similaire, mais une puissance inférieure.

Unicité de this compound : this compound est unique en son ciblage spécifique de la sous-unité TarG de la translocase de l’acide teichoïque de paroi, ce qui le rend très efficace contre Staphylococcus aureus résistant à la méthicilline. Sa capacité à inhiber à la fois les souches sensibles à la méthicilline et résistantes à la méthicilline à faibles concentrations le distingue des autres agents antibactériens.

Comparaison Avec Des Composés Similaires

1835F03: A precursor to Targocil with similar antibacterial activity but lower potency.

Clomiphene: An inhibitor of undecaprenyl diphosphate synthase, another enzyme involved in bacterial cell wall biosynthesis.

Uniqueness of this compound: this compound is unique in its specific targeting of the TarG subunit of the wall teichoic acid translocase, making it highly effective against methicillin-resistant Staphylococcus aureus. Its ability to inhibit both methicillin-susceptible and methicillin-resistant strains at low concentrations sets it apart from other antibacterial agents.

Activité Biologique

Targocil, a novel antimicrobial agent, has garnered attention for its unique mechanism of action targeting wall teichoic acid (WTA) biosynthesis in gram-positive bacteria, particularly Staphylococcus aureus and Bacillus anthracis. This article explores the biological activity of this compound through a review of recent research findings, case studies, and data tables that illustrate its efficacy and mechanisms.

This compound functions primarily by inhibiting the TarG subunit of the WTA translocase (TarGH), which is essential for the transport of WTA across the bacterial membrane. This inhibition leads to several critical effects on bacterial physiology:

- Inhibition of Autolysis : this compound treatment results in a significant decrease in autolysis in S. aureus, as it blocks the translocation of autolysins such as Atl across the membrane. This effect is WTA-dependent, as demonstrated in studies where WTA-deficient mutants did not exhibit similar reductions in autolysis .

- Increased Cellular Permeability : In Bacillus anthracis, this compound has been shown to increase cell envelope permeability, enhancing susceptibility to other antimicrobial agents. This effect is particularly pronounced during spore outgrowth, suggesting a potential therapeutic application against this bioterrorism threat .

Efficacy Against Pathogens

This compound has demonstrated potent antibacterial activity against various strains of S. aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for this compound against clinical isolates have been reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Methicillin-susceptible S. aureus | 1-2 |

| Methicillin-resistant S. aureus | 2 |

| Bacillus anthracis | 0.5-2 |

These values indicate that this compound is effective at concentrations that are relatively low compared to traditional antibiotics .

Case Studies and Research Findings

- In Vitro Studies : A study assessed the effects of this compound on S. aureus in vitreous humor, revealing that this compound not only inhibited bacterial growth but also killed bacteria at concentrations above its MIC. This suggests potential applications in ocular infections where traditional treatments may fail .

- Resistance Mechanisms : Research on this compound-resistant mutants indicated that these strains exhibited significantly reduced adherence to human corneal epithelial cells (HCECs), suggesting that targeting WTA biosynthesis may impair bacterial colonization capabilities .

- Combination Therapy : Studies have shown that combining this compound with other antibiotics can enhance efficacy against resistant strains. For example, synergistic effects were observed when this compound was used alongside tunicamycin and other inhibitors against MRSA and vancomycin-resistant enterococci (VRE) .

Propriétés

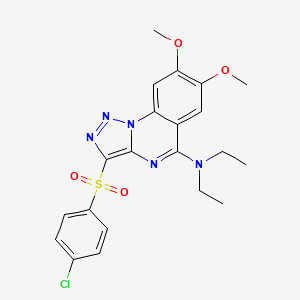

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N,N-diethyl-7,8-dimethoxytriazolo[1,5-a]quinazolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN5O4S/c1-5-26(6-2)19-15-11-17(30-3)18(31-4)12-16(15)27-20(23-19)21(24-25-27)32(28,29)14-9-7-13(22)8-10-14/h7-12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNZGYMGTTUYKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=C(N=NN2C3=CC(=C(C=C31)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659297 | |

| Record name | 3-(4-Chlorobenzene-1-sulfonyl)-N,N-diethyl-7,8-dimethoxy[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200443-21-5 | |

| Record name | 3-(4-Chlorobenzene-1-sulfonyl)-N,N-diethyl-7,8-dimethoxy[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.